SaponinTh

Gastric Cancer Diffuse-Type Adenocarcinoma Cytotoxicity Screening

SaponinTh (CAS 1187933-60-3) is a rigorously characterized steroidal furostanol saponin, not interchangeable with generic or oleanane-type saponins. It exhibits single-digit micromolar IC50 values against diffuse-type gastric cancer cell lines MKN1 (3.66 μM) and SNU668 (1.8 μM), outperforming the clinical comparator 5-fluorouracil by 6.4-fold and 68.5-fold, respectively. Mechanistically, it activates canonical apoptosis (↑cleaved PARP, ↑caspase 3, ↑BAX, ↓BCL2) at 5 μM and completely suppresses Matrigel invasion and colony formation. This makes it an essential positive control for cytotoxicity screening, a reliable chemical probe for mitochondrial apoptosis pathways, and a valuable tool for EMT and cancer stem cell biology studies. Supplied at HPLC ≥98% purity with full spectroscopic characterization (1H, 13C NMR, ESI-MS) for reproducible experimental outcomes.

Molecular Formula C57H94O27
Molecular Weight 1211.3 g/mol
CAS No. 1187933-60-3
Cat. No. B12341967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaponinTh
CAS1187933-60-3
Molecular FormulaC57H94O27
Molecular Weight1211.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8(C(C(O9)(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O
InChIInChI=1S/C57H94O27/c1-21(20-74-49-41(67)39(65)36(62)31(18-58)79-49)10-15-56(72)25(5)57(73)33(84-56)17-30-28-9-8-26-16-27(11-13-54(26,6)29(28)12-14-55(30,57)7)78-53-48(83-51-43(69)38(64)35(61)23(3)76-51)45(71)47(32(19-59)80-53)82-52-44(70)40(66)46(24(4)77-52)81-50-42(68)37(63)34(60)22(2)75-50/h8,21-25,27-53,58-73H,9-20H2,1-7H3/t21-,22+,23+,24+,25-,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45+,46+,47-,48-,49-,50+,51+,52+,53-,54+,55+,56-,57-/m1/s1
InChIKeyGOQUVRRNKLJWDE-KUMBAXBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SaponinTh (CAS 1187933-60-3) – Steroidal Furostanol Saponin with Documented Diffuse-Type Gastric Cancer Cytotoxicity


SaponinTh (CAS 1187933-60-3) is a steroidal furostanol saponin with the molecular formula C57H94O27 and a molecular weight of 1211.34 g/mol, structurally characterized as (3β,22α,25R)-26-(β-D-glucopyranosyloxy)-17,22-dihydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-[6-deoxy-α-L-mannopyranosyl-(1→2)]-β-D-glucopyranoside . This compound was first isolated from Heloniopsis koreana, a Korean endemic plant, and has been demonstrated to exhibit potent and selective cytotoxicity against diffuse-type gastric cancer cell lines MKN1 and SNU668, with single-digit micromolar IC50 values [1]. Unlike the more extensively studied oleanane-type triterpene saponins from Camellia sinensis (e.g., floratheasaponins, chakasaponins), SaponinTh belongs to the steroidal saponin class distinguished by a furost-5-ene core, which imparts distinct physicochemical and biological properties that are not interchangeable with triterpenoid analogs [1].

SaponinTh (CAS 1187933-60-3): Why Structurally Related Saponins Cannot Serve as Drop-in Replacements


Although SaponinTh shares the broad saponin classification with numerous commercially available tea flower saponins (floratheasaponins A–K, chakasaponins I–II) and other plant-derived glycosides, functional substitution is not scientifically supported. First, SaponinTh is a steroidal furostanol saponin , whereas the tea flower saponins from Camellia sinensis are acylated oleanane-type triterpene oligoglycosides [1]; this fundamental aglycone scaffold difference dictates distinct membrane interactions, metabolic stability, and target engagement profiles. Second, head-to-head cytotoxicity data against diffuse-type gastric cancer cells demonstrate that SaponinTh (IC50 = 3.66 μM in MKN1, 1.8 μM in SNU668) outperforms the standard-of-care comparator 5-fluorouracil (IC50 = 23.57 μM in MKN1, 123.3 μM in SNU668) by approximately 6.4-fold and 68.5-fold, respectively [2]. Third, within the same Heloniopsis koreana extract, the structurally distinct co-isolated saponin SNF 11 exhibits subtly but consistently lower potency, confirming that minor architectural differences produce measurable shifts in bioactivity [2]. Therefore, procurement based solely on generic saponin classification or plant family origin risks irreproducible experimental outcomes.

SaponinTh (1187933-60-3) Comparator-Anchored Quantitative Evidence for Procurement Decision-Making


Cytotoxic Potency Against Diffuse-Type Gastric Cancer MKN1 Cells: SaponinTh vs. SNF 11 vs. 5-Fluorouracil

In a direct head-to-head MTT assay performed within a single experimental series, SaponinTh (compound 4) exhibited an IC50 of 3.66 μM against the diffuse-type gastric cancer cell line MKN1. This represented a 5.2% improvement in potency over the co-isolated comparator SNF 11 (compound 5; IC50 = 3.85 μM) and a 6.4-fold superiority over the clinical standard 5-fluorouracil (IC50 = 23.57 μM) [1]. The proliferation inhibition saturated at 10 μM for both SaponinTh and SNF 11, confirming that the potency advantage is maintained across the full dose-response range [1].

Gastric Cancer Diffuse-Type Adenocarcinoma Cytotoxicity Screening

Cytotoxic Potency Against Diffuse-Type Gastric Cancer SNU668 Cells: SaponinTh vs. SNF 11 vs. 5-Fluorouracil

In the SNU668 diffuse-type gastric cancer cell line, SaponinTh demonstrated an IC50 of 1.8 μM, compared to 1.98 μM for SNF 11 and 123.3 μM for 5-fluorouracil [1]. The potency gap between SaponinTh and 5-FU widened dramatically to approximately 68.5-fold in this cell line, underscoring the differential vulnerability of diffuse-type GC cells to steroidal saponins relative to conventional antimetabolite therapy [1]. Notably, the absolute IC50 of SaponinTh in SNU668 cells (1.8 μM) was 2.0-fold lower than in MKN1 cells (3.66 μM), indicating cell-line-dependent pharmacodynamic behavior that may reflect underlying molecular subtype differences [1].

Gastric Cancer SNU668 Drug Sensitivity Profiling

Apoptosis Induction via Canonical Caspase Pathway: SaponinTh vs. SNF 11

Western blot analysis in both MKN1 and SNU668 cells demonstrated that SaponinTh treatment (5 μM) induced robust activation of the canonical apoptosis pathway, evidenced by increased expression of cleaved PARP, activated caspase 3, and the pro-apoptotic factor BAX, concomitant with decreased expression of the anti-apoptotic protein BCL2 [1]. The qualitatively identical apoptotic signature was observed for SNF 11 (compound 5) at the same concentration, confirming that both steroidal saponins from H. koreana engage the same cell death mechanism [1]. However, given the 5–9% lower IC50 of SaponinTh relative to SNF 11 across both cell lines, SaponinTh achieves equivalent pathway activation at marginally lower exposure levels [1].

Apoptosis PARP Cleavage Caspase 3 Activation

Suppression of Malignant Phenotypes (Invasion and Colony Formation): SaponinTh vs. SNF 11 vs. 5-FU

At a concentration of 5 μM, SaponinTh completely abrogated both the invasive capacity (Matrigel transwell assay) and colony-forming ability (clonogenic survival) of MKN1 and SNU668 diffuse-type gastric cancer cells [1]. SNF 11 (5 μM) produced comparable suppression of invasion and colony formation in the same experimental series [1]. The positive control 5-FU, tested at the same 5 μM concentration, was included in both assays and served as the baseline for comparison [1]. The observation that colony formation—a surrogate for drug resistance and stemness—was completely prevented by SaponinTh at concentrations achievable in cell-based assays highlights its potential as a tool compound for studying anchorage-independent growth mechanisms in diffuse-type GC [1].

Tumor Invasion Colony Formation Metastasis

Structural Class Differentiation: Steroidal Furostanol Saponin vs. Oleanane-Type Triterpene Saponins from Camellia sinensis

SaponinTh is unequivocally identified as a steroidal saponin bearing a furost-5-en-3-ol aglycone core, fully characterized by 1H and 13C NMR spectroscopy (pyridine-d5) and ESI-MS (m/z 1233.6 [M + Na]+) [1]. This structural class is fundamentally distinct from the acylated oleanane-type triterpene oligoglycosides (floratheasaponins A–K, chakasaponins I–II, theasaponins) isolated from Camellia sinensis flower buds and seeds [2]. The oleanane-type tea saponins reported antiproliferative IC50 values in the range of 4.4–40.6 μM against digestive tract carcinoma cell lines (HSC-2, HSC-4, MKN-45, Caco-2) [3], whereas SaponinTh achieves IC50 values of 1.8–3.66 μM against diffuse-type GC cells [1]. While these values derive from different cell line panels and cannot be directly compared, the structural divergence (C27 steroidal furostanol vs. C30 pentacyclic oleanane) predicts distinct membrane permeability, metabolic stability, and target protein engagement that preclude functional interchangeability in experimental systems [1][2].

Steroidal Saponin Furostanol Core Chemotaxonomic Differentiation

SaponinTh (1187933-60-3): Evidence-Based Research and Application Scenarios for Procurement Planning


Reference Standard for Diffuse-Type Gastric Cancer Drug Discovery Screening

SaponinTh serves as a well-characterized positive control for cytotoxicity screening campaigns targeting diffuse-type gastric cancer. With IC50 values of 3.66 μM (MKN1) and 1.8 μM (SNU668) [1], it provides a reproducible benchmark against which novel chemical entities can be compared. Its ~68-fold superiority over 5-FU in the SNU668 model [1] makes it a particularly stringent comparator for programs seeking to identify compounds that overcome chemoresistance in genomically stable gastric cancer subtypes.

Chemical Probe for Apoptosis and Programmed Cell Death Mechanistic Studies

The confirmed activation of the canonical apoptosis cascade (↑cleaved PARP, ↑caspase 3, ↑BAX, ↓BCL2) at 5 μM in both MKN1 and SNU668 cells [1] qualifies SaponinTh as a reliable chemical probe for dissecting mitochondrial apoptosis pathways in gastric cancer models. Its defined steroidal furostanol structure enables structure-activity relationship (SAR) studies aimed at optimizing the saponin pharmacophore for selective apoptosis induction.

Metastasis and Cancer Stemness Research Tool Compound

SaponinTh at 5 μM completely suppresses both Matrigel invasion and colony formation in diffuse-type gastric cancer cell lines [1]. This dual anti-metastatic/anti-clonogenic activity profile supports its use as a tool compound for investigating epithelial-mesenchymal transition (EMT), anchorage-independent growth, and cancer stem cell biology in diffuse-type GC, a tumor subtype characterized by frequent metastasis and poor prognosis [1].

Steroidal Saponin Reference Material for Analytical Method Development and Chemotaxonomic Studies

With a defined purity specification of HPLC ≥ 98% and full spectroscopic characterization (1H NMR, 13C NMR, ESI-MS) [1], SaponinTh is suitable as a certified reference material for HPLC and LC-MS method development targeting steroidal saponins. Its isolation from Heloniopsis koreana, a distinct source relative to the extensively studied Camellia-derived triterpene saponins [2], provides unique chemotaxonomic value for phytochemical fingerprinting of Korean endemic medicinal plants.

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